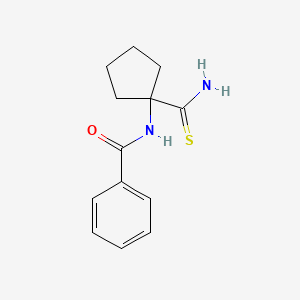
N-(1-carbamothioylcyclopentyl)benzamide
Descripción general
Descripción
N-(1-carbamothioylcyclopentyl)benzamide is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-carbamothioylcyclopentyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and research findings associated with this compound, focusing on its cytotoxic effects, antifungal properties, and structure-activity relationships (SAR).
Synthesis of this compound
The synthesis of this compound involves the reaction of cyclopentylamine with isothiocyanates to form the carbamothioyl derivative. The general synthetic pathway can be summarized as follows:
- Starting Materials : Cyclopentylamine and appropriate isothiocyanate.
- Reaction Conditions : The reaction is typically carried out under controlled temperature and pH.
- Purification : The product is purified using recrystallization or chromatography.
Cytotoxic Activity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated its effects on HepG2 liver cancer cells, revealing that the compound induces apoptosis and cell cycle arrest.
- IC50 Values : The IC50 (half-maximal inhibitory concentration) values for this compound were determined through MTT assays. The results indicated potent cytotoxicity with an IC50 value of approximately 15 µM.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest at G1/S phase |
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activity. Studies have reported its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger.
- Inhibition Rates : The compound demonstrated inhibition rates ranging from 60% to 85% against tested fungal pathogens.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| Candida albicans | 75 |
| Aspergillus niger | 60 |
| Fusarium oxysporum | 80 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzamide structure can significantly affect its potency.
- Substituent Effects : Variations in the substituents on the benzene ring have been shown to enhance or reduce cytotoxicity. For instance, introducing electron-withdrawing groups at specific positions increases the compound's activity against cancer cells.
Table 3: Structure-Activity Relationships
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Para | Electron-withdrawing | Increased potency |
| Meta | Alkyl group | Decreased potency |
| Ortho | Halogen | Moderate activity |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : A recent study highlighted that treatment with this compound led to a significant increase in apoptotic markers as measured by flow cytometry.
- Zebrafish Embryo Toxicity Test : Toxicity assessments in zebrafish embryos indicated a low LC50, suggesting potential safety for further development as a therapeutic agent.
Propiedades
IUPAC Name |
N-(1-carbamothioylcyclopentyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c14-12(17)13(8-4-5-9-13)15-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWLZBRWEMQHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=S)N)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















